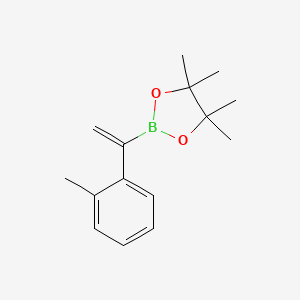
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry
Vorbereitungsmethoden
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of o-tolylvinylboronic acid with 2,2,3,3-tetramethyl-1,3-dioxolane-4,5-dione. This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane is known to undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In chemical reactions, the boron atom can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. In biological systems, the boron atom can interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
4,4,5,5-Tetramethyl-2-(1-(o-tolyl)vinyl)-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane: This compound has a similar structure but with a phenyl group instead of an o-tolyl group. It exhibits similar reactivity but may have different applications due to the presence of the phenyl group.
4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane: This compound has a p-tolyl group instead of an o-tolyl group, which can affect its reactivity and applications.
4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane:
These comparisons highlight the uniqueness of this compound and its specific applications in various fields.
Eigenschaften
Molekularformel |
C15H21BO2 |
|---|---|
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[1-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-11-9-7-8-10-13(11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3 |
InChI-Schlüssel |
FXHBUNNKEMNCSE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
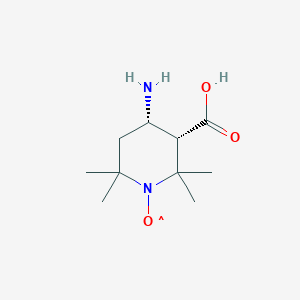
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
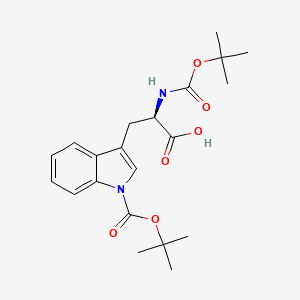

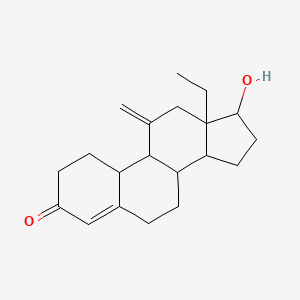
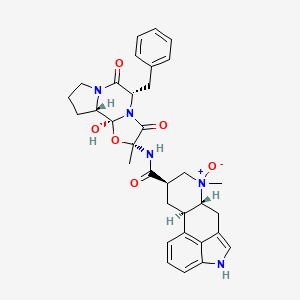
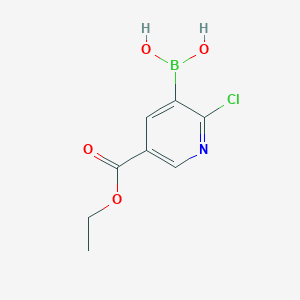
![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)
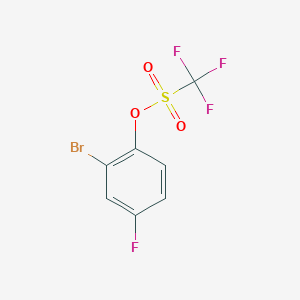
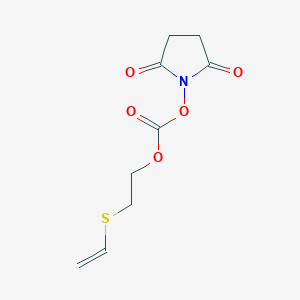
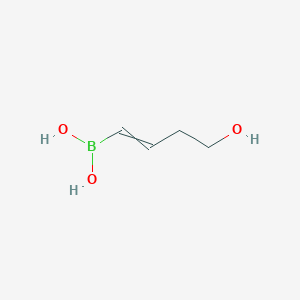
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
